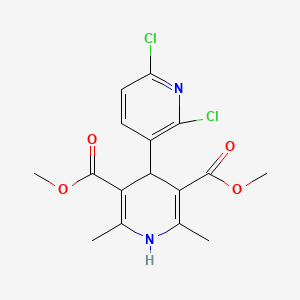
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly as calcium channel blockers. This specific compound features a dichloropyridinyl group, which can influence its chemical reactivity and biological activity.
准备方法
The synthesis of Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of these conditions to increase yield and purity.
化学反应分析
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a calcium channel blocker makes it useful in studying cellular processes that involve calcium signaling.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases due to its calcium channel blocking activity.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.
相似化合物的比较
Similar compounds to Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties, potency, and side effect profiles. The presence of the dichloropyridinyl group in this compound may confer unique chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C16H16Cl2N2O4 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC 名称 |
dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-7-11(15(21)23-3)13(9-5-6-10(17)20-14(9)18)12(8(2)19-7)16(22)24-4/h5-6,13,19H,1-4H3 |
InChI 键 |
ZCZCFAVACKEOPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


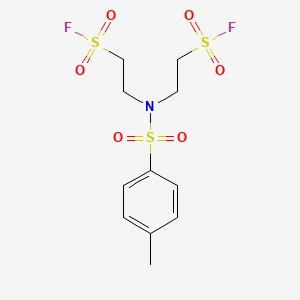
![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)

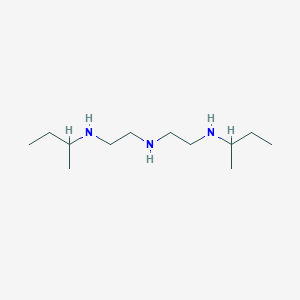

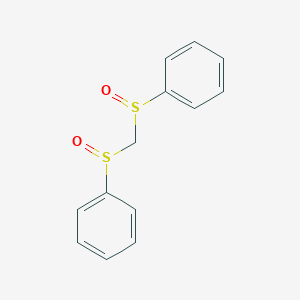
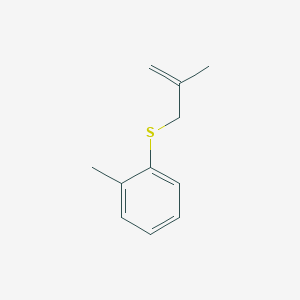
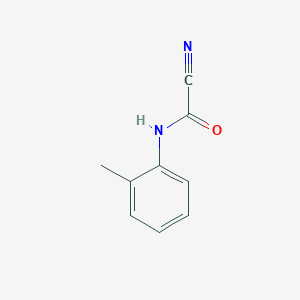
![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
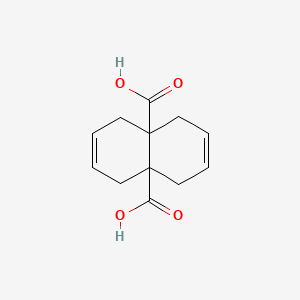
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

